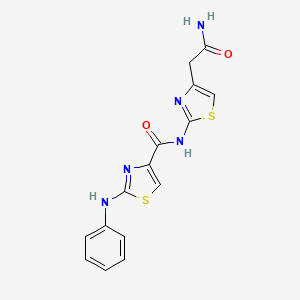

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide

Description

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide is a thiazole-based compound featuring dual thiazole rings, an acetamide linker, and a phenylamino substituent. This structure places it within a class of nitrogen- and sulfur-containing heterocycles known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. These analogs are synthesized via multistep organic reactions, including condensation, amidation, and cyclization, and are characterized using spectroscopic techniques (e.g., $^1$H NMR, MS) and elemental analysis .

Properties

IUPAC Name |

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-anilino-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2S2/c16-12(21)6-10-7-23-15(18-10)20-13(22)11-8-24-14(19-11)17-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,16,21)(H,17,19)(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEDHBQPICZAQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC(=CS3)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide exhibits significant anticancer properties.

Case Studies

- Study on Breast Cancer Cells :

- Lung Cancer Models :

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, particularly in neurodegenerative diseases.

Case Studies

- Alzheimer's Disease Models :

- Parkinson's Disease Research :

Antimicrobial Properties

This compound also shows promise as an antimicrobial agent.

Case Studies

- Bacterial Infections :

- Fungal Infections :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound shares key structural motifs with analogs reported in the evidence (Table 1):

- Thiazole backbone : Central to all compounds, enabling π-π stacking and hydrogen bonding.

- Substituent diversity: Modifications at the thiazole 2- and 4-positions significantly influence physicochemical and biological properties. For example: Electron-withdrawing groups (e.g., nitro, chloro in compounds 9, 12, 13) enhance stability but may reduce solubility . Aromatic extensions (e.g., phenyl, benzyl in compounds 19–21) improve lipophilicity and cellular uptake .

Structure-Activity Relationship (SAR) Insights

- Antimicrobial activity : highlights that 4-bromophenyl derivatives exhibit strong antiproliferative effects, correlating with halogen-mediated DNA intercalation .

- Solubility vs. potency trade-offs: Morpholinyl and aminoethyl substituents (e.g., ’s 6a, 6b) improve aqueous solubility but may reduce membrane permeability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions:

Amidation : React a thiazole-4-carboxylic acid precursor with 2-amino-2-oxoethylthiazole derivatives under coupling agents like EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and hydroxybenzotriazole) to form the core structure .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) to isolate intermediates .

Functionalization : Introduce the phenylamino group via nucleophilic substitution or palladium-catalyzed cross-coupling .

Key reaction conditions: Nitrogen atmosphere for oxygen-sensitive steps, reflux in ethanol/water, and controlled pH for precipitation .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm proton environments and carbon frameworks. For example, a singlet at δ 2.1 ppm may confirm the presence of a methyl group in the thiazole ring .

- Mass Spectrometry (ESI-MS) : Match observed [M+H]⁺ peaks with theoretical molecular weights (e.g., m/z 450.12 for C₁₈H₁₅N₅O₂S₂) .

- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% by area under the curve) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?

- Methodological Answer :

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times, concentrations). For example, discrepancies in IC₅₀ values may arise from using MCF-7 vs. HeLa cells .

- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) to rule out isomer contamination .

- Meta-Analysis : Cross-reference bioactivity data with structural analogs (e.g., replacing the phenylamino group with pyridyl moieties) to identify structure-activity relationships (SAR) influencing selectivity .

Q. What computational strategies are effective for predicting target interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR or Aurora A). Focus on hydrogen bonding between the carboxamide group and catalytic lysine residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm ligand-protein complex rigidity .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in the thiazole ring) using MOE or Discovery Studio .

Q. How can derivatives be designed to improve aqueous solubility without compromising bioactivity?

- Methodological Answer :

- Functional Group Modifications :

- Introduce polar groups (e.g., hydroxyl or morpholine) at the 4-position of the phenyl ring to enhance solubility .

- Replace the 2-oxoethyl group with a sulfonamide to increase hydrophilicity .

- Prodrug Strategies : Synthesize phosphate or glycoside prodrugs that hydrolyze in vivo to release the active compound .

- Salt Formation : Prepare hydrochloride or sodium salts to improve crystallinity and dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.